molecular formula C16H21ClN4O2 B12362052 tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

Cat. No.: B12362052
M. Wt: 336.81 g/mol
InChI Key: VRTBZTFXKPPDCU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate (CAS: 1251021-83-6) is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a chlorine atom at position 4 and a piperidine ring linked via a tert-butyl carbamate group. Its molecular formula is C₁₆H₂₁ClN₄O₂, with a molecular weight of 336.82 g/mol and a purity typically exceeding 95% .

For example, similar compounds are synthesized via coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) in solvents like toluene or 1,4-dioxane .

Properties

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-1H-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

VRTBZTFXKPPDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C3C(=C2)NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in:

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Studies have shown that the imidazo[4,5-c]pyridine scaffold enhances cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation .
  • Antimicrobial Properties : The imidazo[4,5-c]pyridine structure is known for its antimicrobial effects. Studies have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Neuropharmacological Effects : Due to its piperidine structure, the compound may interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Behavioral assays in animal models suggest possible anxiolytic and antidepressant effects .

Chemical Biology

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features allow researchers to explore modifications that could enhance biological activity or selectivity against specific targets.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis via caspase pathways
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
NeuropharmacologicalModulates serotonin and dopamine levels; potential anxiolytic effects

Case Studies

Antitumor Studies : A study published in a peer-reviewed journal explored the antitumor effects of compounds related to tert-butyl 4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate. The presence of the imidazo[4,5-c]pyridine ring was found to enhance cytotoxicity against various cancer cell lines by inducing apoptosis through specific signaling pathways .

Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar derivatives. Results indicated that compounds featuring the imidazo[4,5-c]pyridine structure showed significant inhibition against multiple bacterial strains. The effectiveness was quantified using MIC values that demonstrated comparable results to established antibiotics .

Neuropharmacological Research : Research examining the neuropharmacological profile of related piperidine derivatives revealed potential anxiolytic and antidepressant effects. Behavioral assays suggested that these compounds could modulate neurotransmitter levels in the brain .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Physicochemical Data

  • Purity : >95% (HPLC/LCMS confirmed) .
  • Availability : Temporarily out of stock as of 2024, with global shipping options from China, the US, India, and Germany .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of tert-butyl piperidine-carboxylate derivatives fused with nitrogen-containing heterocycles. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate Chloro at imidazo[4,5-c]pyridine; tert-butyl carbamate 336.82 High purity (>95%); pharmaceutical intermediate potential
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Tosyl group; pyrrolo[2,3-e]pyrazine core 510 (M+H)+ Lower purity (79%); used in multistep synthesis of kinase inhibitors
6-Chloro-1-ethyl-3-(4-hydroxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Ethyl group; hydroxy-phenyl substitution ~300 (estimated) Demonstrated activity in palladium-catalyzed coupling reactions
Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate derivatives (e.g., 6a, 6d, 6e) Indazole core; amino and methoxy substituents ~350–400 Protozoal activity; novel structural scaffolds

Key Observations :

  • Piperidine Modifications : The tert-butyl carbamate group in the target compound improves solubility and metabolic stability relative to unmodified piperidine derivatives .

Purity and Commercial Availability

  • The target compound is produced at >95% purity, superior to the 79% purity of the tosyl-containing analogue in .
  • Commercial suppliers (e.g., Hairui Chemical) classify it as a pharmaceutical intermediate, whereas ethyl-substituted analogues () are primarily research chemicals .

Biological Activity

tert-butyl 4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate (CAS No. 1251021-83-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C16H21ClN4O2C_{16}H_{21}ClN_{4}O_{2}, with a molecular weight of 336.82 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a chloro-imidazopyridine moiety, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : The imidazo[4,5-c]pyridine scaffold is known for its antimicrobial effects, suggesting that this compound may exhibit activity against certain bacterial strains.
  • Neuropharmacological Effects : Due to its piperidine structure, it may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

Antitumor Studies

A study published in a peer-reviewed journal explored the antitumor effects of related compounds. It was found that the presence of the imidazo[4,5-c]pyridine ring enhances cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related derivatives. The results indicated that compounds featuring the imidazo[4,5-c]pyridine structure demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Neuropharmacological Research

Research examining the neuropharmacological profile of similar piperidine derivatives revealed potential anxiolytic and antidepressant effects. Behavioral assays in animal models suggested that these compounds could modulate serotonin and dopamine levels in the brain.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntitumorInduced apoptosis in cancer cells
AntimicrobialInhibited growth of bacteria
NeuropharmacologicalPotential anxiolytic effects

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